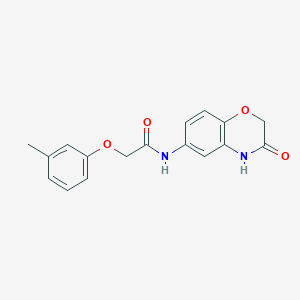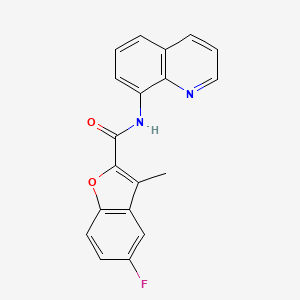
5-fluoro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methyl, and quinoline groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents such as fluorine gas, methyl iodide, or methyl triflate.
Attachment of Quinoline Moiety: The quinoline group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzofuran ring.
Reduction: Reduction reactions may target the quinoline moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-fluoro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-2-methyl-N-(quinolin-8-yl)-1-benzofuran-3-carboxamide
- 5-chloro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- 5-fluoro-3-methyl-N-(pyridin-8-yl)-1-benzofuran-2-carboxamide
Uniqueness
5-fluoro-3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom can enhance its metabolic stability and bioavailability, while the quinoline moiety may contribute to its biological activity.
Propriétés
Formule moléculaire |
C19H13FN2O2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
5-fluoro-3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2/c1-11-14-10-13(20)7-8-16(14)24-18(11)19(23)22-15-6-2-4-12-5-3-9-21-17(12)15/h2-10H,1H3,(H,22,23) |
Clé InChI |
PUOBSJLNEMGNQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11339578.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11339584.png)
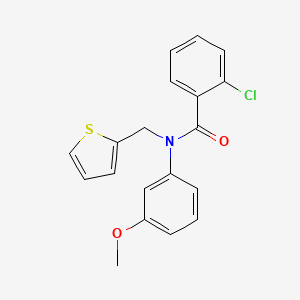
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11339596.png)
![N-(diphenylmethyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11339600.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11339603.png)
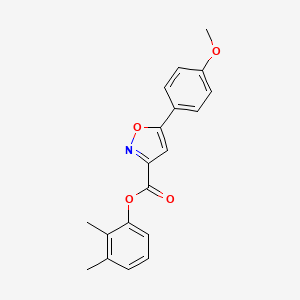
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone](/img/structure/B11339639.png)
![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339641.png)
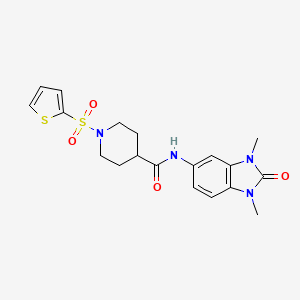
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11339666.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B11339671.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11339679.png)
